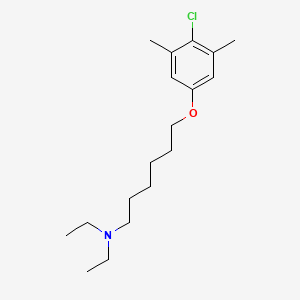
ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate, also known as E-4031, is a chemical compound that has been used extensively in scientific research. It is a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This compound has been used to study the mechanism of action of IKr channels and their role in cardiac repolarization.
Mécanisme D'action
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate blocks the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This current is responsible for the repolarization of the cardiac action potential, and its inhibition by this compound leads to prolongation of the action potential duration. This can lead to an increased risk of cardiac arrhythmias, which is a potential limitation of using this compound in research studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of IKr channels in cardiac cells. This leads to prolongation of the action potential duration, which can result in an increased risk of cardiac arrhythmias. This compound has also been shown to inhibit other potassium channels, such as the hERG channel, which is responsible for the repolarization of other cell types. This can lead to potential off-target effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate in research studies is its potency and selectivity for IKr channels. This allows for precise investigation of the role of these channels in cardiac repolarization. However, the potential risk of cardiac arrhythmias associated with this compound can be a limitation in some experimental settings. Additionally, the off-target effects of this compound on other potassium channels can also be a potential limitation in some studies.
Orientations Futures
There are several potential future directions for research involving ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate. One area of interest is the development of new drugs that can selectively target IKr channels without the potential risk of cardiac arrhythmias. Another area of interest is the investigation of the role of IKr channels in other cell types and physiological processes. Additionally, the potential off-target effects of this compound on other potassium channels can be further investigated to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate involves several steps, starting from the reaction of 1,2-dihydroisoquinoline with ethyl 4-bromobutyrate to form the corresponding ester. This is followed by a series of reactions involving reduction, cyclization, and esterification to yield the final product. The synthesis of this compound has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
Ethyl 4-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinecarboxylate has been used extensively in scientific research to study the mechanism of action of IKr channels in cardiac cells. It has been used to investigate the role of these channels in cardiac repolarization, which is an important process that ensures proper heart function. This compound has also been used to study the effects of various drugs and compounds on IKr channels, which can help in the development of new drugs for the treatment of cardiac arrhythmias.
Propriétés
IUPAC Name |
ethyl 4-(3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-21-17(20)18-11-8-16(9-12-18)19-10-7-14-5-3-4-6-15(14)13-19/h3-6,16H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJANLDBNAZYHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5179467.png)
![1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-5-methyl-3-phenyl-4-imidazolidinone](/img/structure/B5179474.png)
![2-(allylthio)-4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5179480.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179488.png)

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)


![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)

![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
